![molecular formula C14H22O B3250099 3-Octylphenol CAS No. 20056-69-3](/img/structure/B3250099.png)
3-Octylphenol
Overview
Description
3-Octylphenol is a type of alkylphenol. The term octylphenol represents a large number of isomeric compounds. The octyl group may be branched in a variety of ways or be a straight chain and may be located at either the 2-, 3- or 4-position of the benzene ring .
Synthesis Analysis
A series of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) were successfully synthesized via alkylation and ethylene oxide addition reactions . The alkylation reaction was conducted by using a branched internal olefin as the raw material .
Molecular Structure Analysis
The molecular formula of this compound is C14H22O . The structure of this compound consists of a phenol group with an octyl side chain attached to it .
Chemical Reactions Analysis
Alkylphenols such as this compound are widely used in industrial formulations in the textiles, tannery, paper, and metal working industries . They degrade by losing ethoxy groups and convert to non-degradable products .
Physical And Chemical Properties Analysis
This compound is a type of nonionic surfactant that has a hydrophilic polyethylene oxide chain and an aromatic hydrocarbon lipophilic or hydrophobic group . The hydrocarbon group is a 4-(1,1,3,3-tetramethylbutyl)-phenyl group .
Scientific Research Applications
1. Environmental Impact and Photodegradation Studies
Research has focused on the environmental impact of 3-Octylphenol (OP), particularly its role as an endocrine-disrupting chemical. A study by Neamtu, Popa, and Frimmel (2009) investigated the photodegradation of OP under simulated solar irradiation. They found that the presence of certain substances like hydrogen peroxide and natural organic matter enhances the photodegradation of OP. This study is significant for understanding how OP degrades in natural environments and its potential environmental impact (Neamtu, Popa, & Frimmel, 2009).
2. Analytical Method Development
OP is often studied in the context of developing methods for detecting endocrine-disrupting chemicals. Zhou, Gao, and Xie (2011) described a method using ionic liquid dispersive liquid-phase microextraction combined with high-performance liquid chromatography to detect OP in water samples. This method is crucial for monitoring environmental levels of OP and assessing potential health risks (Zhou, Gao, & Xie, 2011).
3. Exposure Assessment and Public Health
Studies on the prevalence of OP in the environment and its impact on public health are vital. Calafat et al. (2007) assessed exposure to OP in the U.S. population, providing essential data for public health research priorities and risk assessment (Calafat et al., 2007).
4. Effects on Wildlife and Ecosystems
Research by Li, Liu, and Zhang (2016) explored the impact of OP on gene expression in the testes of the frog Rana chensinensis, highlighting how OP affects wildlife at the molecular level. This study underscores the broader ecological implications of OP as an endocrine disruptor (Li, Liu, & Zhang, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-octylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12,15H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVPNCHYTKOQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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